2,6-Dibromo-4-[(6,7-dimethoxy-4-quinazolinyl)amino]phenol
Overview
Description
2,6-Dibromo-4-[(6,7-dimethoxy-4-quinazolinyl)amino]phenol is a chemical compound . It has a molecular formula of C16H14BrN3O3 .
Molecular Structure Analysis
The molecular structure of 2,6-Dibromo-4-[(6,7-dimethoxy-4-quinazolinyl)amino]phenol consists of a phenol group with two bromine atoms at the 2 and 6 positions, an amino group at the 4 position linked to a quinazolinyl group with two methoxy groups at the 6 and 7 positions .Scientific Research Applications
Antioxidant and Cytotoxic Activity
Research has highlighted the significant human therapeutic properties of hybrid molecules, particularly those containing the quinazolin-4(3H)-one heterocycle moiety, due to its broad range of biological activities. Derivatives of quinazolin-4(3H)-one, when combined with polyphenolic compounds, have shown notable antiradical activity, with studies demonstrating their high antioxidant activity compared to standard antioxidants like ascorbic acid and Trolox. These compounds exhibit higher cytotoxicity against cancerous cell types while maintaining high compatibility with normal cells, suggesting their potential as therapeutic agents in cancer treatment (Pele et al., 2022).
Corrosion Inhibition
Compounds derived from quinazolin-4(3H)-one have been studied for their corrosion inhibition properties. For instance, Schiff base derivatives have shown appreciable corrosion inhibition properties for mild steel in acidic media. This suggests their potential application in protecting metals from corrosion, which is a significant concern in various industrial sectors (Mishra et al., 2015).
Synthesis of Phenolic Derivatives for Enhanced Antioxidant Effect
The synthesis of new phenolic derivatives of quinazolin-4(3H)-one has been targeted to increase antioxidant activity. By evaluating their potential in vitro and performing quantum and thermodynamical calculations, some derivatives, particularly those with ortho diphenolic structures, have shown stronger antioxidant effects than known antioxidants, indicating their potential in developing new therapeutic agents with superior efficacy (Pele et al., 2022).
Anticancer Activity via Cell Cycle Arrest
Studies have also explored the anticancer potential of quinazoline-based analogs. One such study identified a novel quinazoline-based analog that induces G2/M cell cycle arrest and apoptosis in human lung cancer cells through a reactive oxygen species (ROS)-dependent mechanism. This suggests the potential application of quinazoline derivatives as anticancer agents (Shi et al., 2017).
Application in Material Science
Beyond their biological applications, quinazoline derivatives have potential uses in material science, such as in the development of fluorescent chemosensors for metal ions. For instance, a study describes the use of a quinazoline derivative as a highly selective fluorescent probe for zinc ions, indicating its potential application in imaging and sensing technologies (Saha et al., 2011).
properties
IUPAC Name |
2,6-dibromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Br2N3O3/c1-23-13-5-9-12(6-14(13)24-2)19-7-20-16(9)21-8-3-10(17)15(22)11(18)4-8/h3-7,22H,1-2H3,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCXQRVVNQMZEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C(=C3)Br)O)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Br2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274408 | |
Record name | WHI-P97 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol | |
CAS RN |
211555-05-4 | |
Record name | WHI-P97 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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